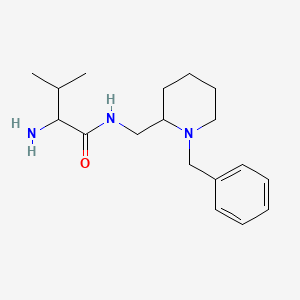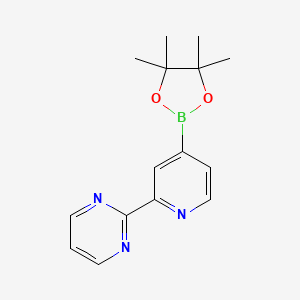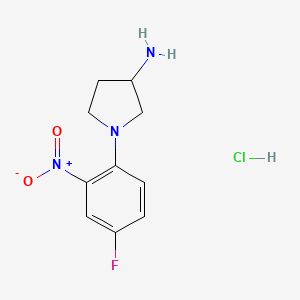
Thalidomide-5'-O-C4-acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalidomide-5’-O-C4-acid is a derivative of thalidomide, a compound initially developed as a sedative but later found to have significant teratogenic effects. Thalidomide and its derivatives, including Thalidomide-5’-O-C4-acid, have been studied for their potential therapeutic applications, particularly in the treatment of various cancers and inflammatory conditions .
准备方法
The synthesis of Thalidomide-5’-O-C4-acid involves several steps, starting from the basic structure of thalidomideThis can be achieved through various chemical reactions, including esterification and hydrolysis . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反应分析
Thalidomide-5’-O-C4-acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound, resulting in the formation of reduced derivatives.
Substitution: Various nucleophiles can substitute the functional groups in Thalidomide-5’-O-C4-acid, leading to the formation of substituted products.
科学研究应用
Thalidomide-5’-O-C4-acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its effects on cellular processes and its potential as a tool for understanding biological pathways.
作用机制
The mechanism of action of Thalidomide-5’-O-C4-acid involves its interaction with specific molecular targets, such as cereblon (CRBN), a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase complex (CRL4). Binding to CRBN alters its substrate specificity, leading to the degradation of various neosubstrates. This process modulates several cellular pathways, including those involved in inflammation and cancer .
相似化合物的比较
Thalidomide-5’-O-C4-acid is compared with other thalidomide derivatives, such as lenalidomide and pomalidomide. These compounds share a similar core structure but differ in their functional groups, leading to variations in their biological activities and therapeutic applications. Thalidomide-5’-O-C4-acid is unique due to its specific modifications, which confer distinct chemical and biological properties .
Similar Compounds
- Lenalidomide
- Pomalidomide
- Thalidomide derivatives with different functional groups
属性
分子式 |
C18H18N2O7 |
|---|---|
分子量 |
374.3 g/mol |
IUPAC 名称 |
5-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxypentanoic acid |
InChI |
InChI=1S/C18H18N2O7/c21-14-7-6-13(16(24)19-14)20-17(25)11-5-4-10(9-12(11)18(20)26)27-8-2-1-3-15(22)23/h4-5,9,13H,1-3,6-8H2,(H,22,23)(H,19,21,24) |
InChI 键 |
OGCVLNRVXVCTLP-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl 2-[5-(4-iodophenyl)-1H-imidazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B14779042.png)
![5-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14779044.png)
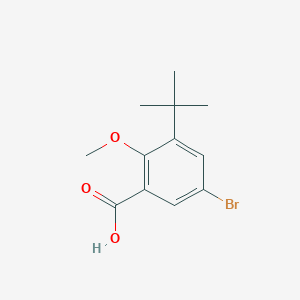
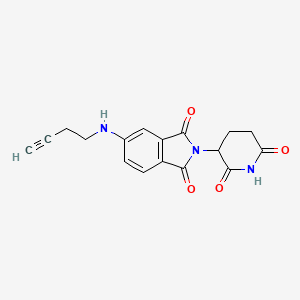

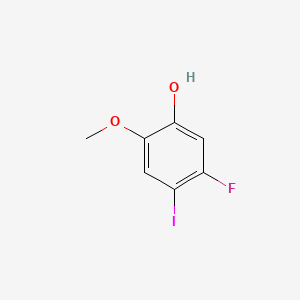
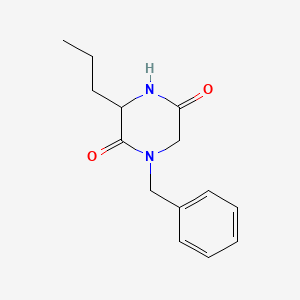
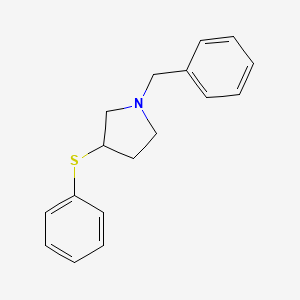


![2-Amino-4-[[4-(trifluoromethyl)phenyl]methyl]pentanedioic acid](/img/structure/B14779108.png)
